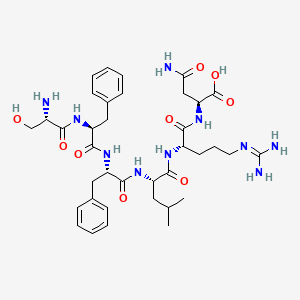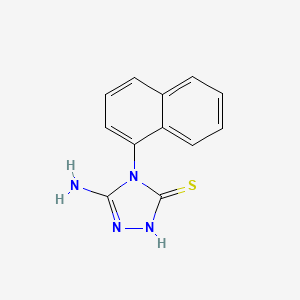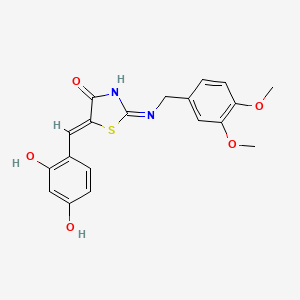
Tyrosinase-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosinase-IN-18 is a compound known for its inhibitory effects on the enzyme tyrosinase. Tyrosinase is a copper-containing enzyme that plays a crucial role in the production of melanin, the pigment responsible for skin, hair, and eye color. Inhibitors of tyrosinase are of significant interest in various fields, including cosmetics, medicine, and agriculture, due to their potential to control pigmentation and browning processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-18 involves several steps, typically starting with the preparation of key intermediates. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations. For example, the synthesis might involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper salts. The reaction conditions are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Tyrosinase-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as pH, temperature, and solvent choice, are optimized to facilitate these transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinones, while reduction reactions can produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications.
Scientific Research Applications
Tyrosinase-IN-18 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Researchers utilize it to investigate the role of tyrosinase in melanin production and its regulation.
Medicine: this compound is explored for its potential in treating hyperpigmentation disorders and as a therapeutic agent in conditions like melanoma.
Industry: In the cosmetics industry, it is used in formulations for skin-lightening products. In agriculture, it helps in controlling the browning of fruits and vegetables.
Mechanism of Action
Tyrosinase-IN-18 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to dopaquinone, a key step in melanin synthesis. This inhibition reduces melanin production, leading to its applications in skin-lightening and anti-browning products.
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetics for skin lightening.
Arbutin: A glycosylated hydroquinone that inhibits tyrosinase and is used in skin care products.
Hydroquinone: A potent skin-lightening agent that inhibits melanin production.
Uniqueness of Tyrosinase-IN-18
This compound is unique due to its specific binding affinity and inhibitory potency against tyrosinase. Unlike some other inhibitors, it may offer a better safety profile and fewer side effects, making it a promising candidate for various applications.
Properties
Molecular Formula |
C19H18N2O5S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dihydroxyphenyl)methylidene]-2-[(3,4-dimethoxyphenyl)methylimino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O5S/c1-25-15-6-3-11(7-16(15)26-2)10-20-19-21-18(24)17(27-19)8-12-4-5-13(22)9-14(12)23/h3-9,22-23H,10H2,1-2H3,(H,20,21,24)/b17-8- |
InChI Key |
JIKPCOFWMYPOTQ-IUXPMGMMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN=C2NC(=O)/C(=C/C3=C(C=C(C=C3)O)O)/S2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C2NC(=O)C(=CC3=C(C=C(C=C3)O)O)S2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


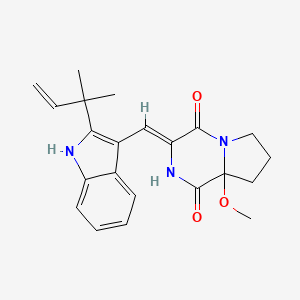
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
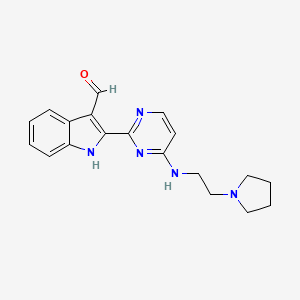

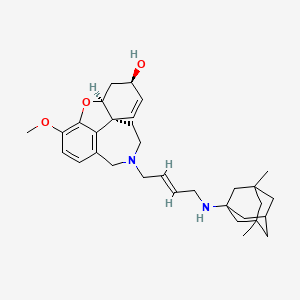
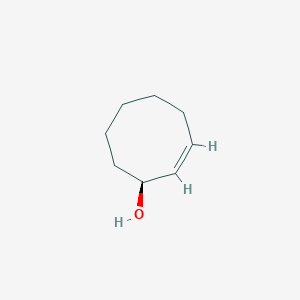
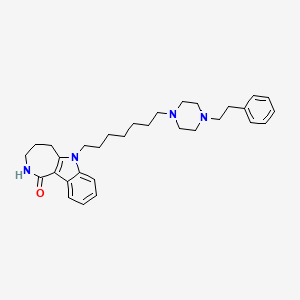
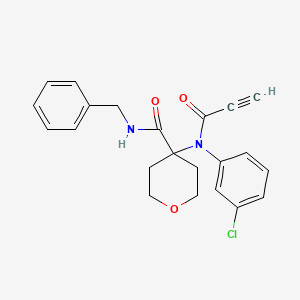
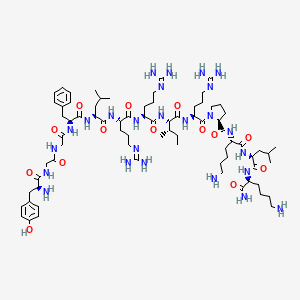
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
